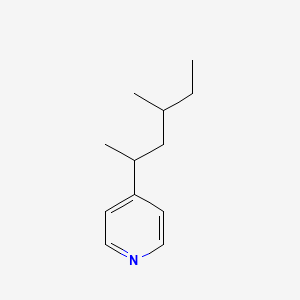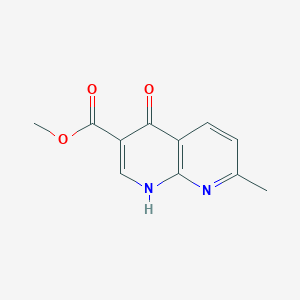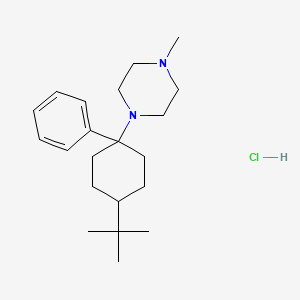
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is a chemical compound with the molecular formula C21H34ClN. This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a phenyl group, and a methyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride typically involves the reaction of 1-(4-tert-butyl-1-phenylcyclohexyl)piperazine with methyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon.
Aplicaciones Científicas De Investigación
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions due to its unique pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-tert-butyl-1-phenylcyclohexyl)piperidine hydrochloride
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
- (4-tert-butyl-1-phenylcyclohexyl)(phenyl)methanone
Uniqueness
Piperazine, 1-(4-tert-butyl-1-phenylcyclohexyl)-4-methyl-, hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
21602-31-3 |
|---|---|
Fórmula molecular |
C21H35ClN2 |
Peso molecular |
351.0 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-1-phenylcyclohexyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H34N2.ClH/c1-20(2,3)18-10-12-21(13-11-18,19-8-6-5-7-9-19)23-16-14-22(4)15-17-23;/h5-9,18H,10-17H2,1-4H3;1H |
Clave InChI |
DEFJUELGTMCKTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



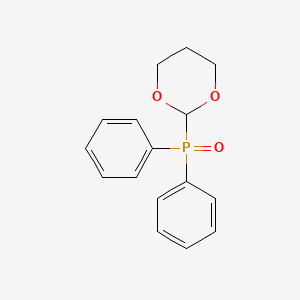
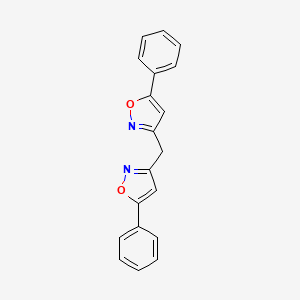

![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


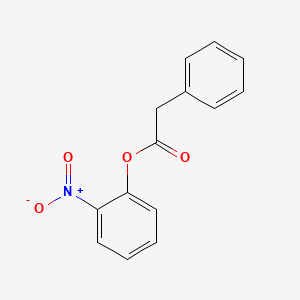
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)


